Product packaging for Methyl 2-aminonicotinate(Cat. No.:CAS No. 14667-47-1)

Methyl 2-aminonicotinate

Cat. No.: B050381
CAS No.: 14667-47-1
M. Wt: 152.15 g/mol
InChI Key: NZZDEODTCXHCRS-UHFFFAOYSA-N
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Description

Methyl 2-aminonicotinate is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a pyridine ring substituted with an amino group at the 2-position and a methyl ester at the carboxyl position, creating a versatile scaffold for constructing complex molecules. Its primary research value lies in its role as a key precursor for the synthesis of diverse nitrogen-containing heterocycles, particularly in the development of potential pharmaceutical agents. The molecule serves as a critical synthon for preparing nicotinamide analogs, kinase inhibitors, and other biologically active compounds that target a range of enzymes and receptors. Researchers utilize this compound to explore structure-activity relationships (SAR) in drug discovery programs, leveraging its reactive functional groups for further derivatization through nucleophilic substitution, condensation, and cyclization reactions. The compound is strictly for laboratory research applications and is an essential tool for scientists working in drug discovery, agrochemical development, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B050381 Methyl 2-aminonicotinate CAS No. 14667-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-aminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZDEODTCXHCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325994
Record name Methyl 2-aminonicotinate
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14667-47-1
Record name 14667-47-1
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Record name Methyl 2-aminonicotinate
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Record name methyl 2-aminopyridine-3-carboxylate
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Methyl 2-aminonicotinate

The synthesis of this compound is primarily achieved through two main pathways: the direct esterification of its corresponding carboxylic acid and reactions involving specific methylating agents.

Esterification of 2-Aminonicotinic Acid

The most common and direct method for synthesizing this compound is the esterification of 2-aminonicotinic acid. This reaction is typically acid-catalyzed, employing an excess of methanol (B129727) which acts as both the solvent and the reactant.

Several acid catalysts can be utilized, with sulfuric acid and thionyl chloride being prominent examples. In one procedure, 2-aminonicotinic acid is dissolved in a mixture of methanol and sulfuric acid, followed by heating under reflux for an extended period. echemi.com The reaction mixture is then neutralized to isolate the product. A variation of this method involves the use of microwave irradiation to accelerate the reaction, significantly reducing the reaction time to 1.5 hours and yielding the product in high purity (93%). echemi.com

Another effective method employs thionyl chloride in anhydrous methanol. researchgate.netsrtmun.ac.in The reaction proceeds by refluxing the mixture for several hours, followed by workup to yield this compound. researchgate.net The use of potassium carbonate in dimethylformamide (DMF) has also been reported for this transformation. prepchem.com

Catalyst/ReagentSolventConditionsYield
Sulfuric AcidMethanolReflux, 35 hours48% echemi.com
Sulfuric AcidMethanolMicrowave (300W), 60°C, 1.5 hours93% echemi.com
Thionyl ChlorideMethanolReflux, 12 hours71% researchgate.net
Potassium CarbonateDMFNot specifiedNot specified prepchem.com
2-chloro-1,3-dimethyl imidazolinium chloride/TriethylamineMethanolRoom Temperature, 1 hourNot specified echemi.com

Reactions Involving Specific Reagents (e.g., Diazomethane (B1218177) Derivatives)

A milder approach to the esterification of 2-aminonicotinic acid involves the use of diazomethane derivatives, such as (trimethylsilyl)diazomethane. This method is particularly useful when other functional groups sensitive to harsh acidic conditions are present. The reaction is typically carried out at a low temperature (0°C) in a mixed solvent system of toluene (B28343) and methanol. guidechem.comlookchem.comacs.org (Trimethylsilyl)diazomethane is added to a suspension of the acid, leading to the formation of the methyl ester. guidechem.comlookchem.comacs.org This method is valued for its clean reaction profile and high efficiency under gentle conditions. guidechem.com

Derivatization Strategies and Functional Group Interconversions

The presence of the amino and ester functionalities, along with the pyridine (B92270) ring, makes this compound a versatile substrate for a variety of chemical transformations.

Amidation and Acylation Reactions (e.g., Formation of Methyl 2-benzamidonicotinate)

The amino group of this compound can be readily acylated to form amides. A common example is the synthesis of methyl 2-benzamidonicotinate. This is typically achieved by reacting this compound with benzoyl chloride in the presence of a base, such as triethylamine, in a solvent like chloroform. srtmun.ac.in This reaction proceeds smoothly at room temperature. srtmun.ac.in The resulting N-acylated products are important intermediates in the synthesis of various heterocyclic compounds. google.com

Nucleophilic Substitution Reactions

The pyridine ring of this compound can participate in nucleophilic substitution reactions. For instance, the amino group can act as a nucleophile. One documented reaction involves the nucleophilic substitution of a halogen on another molecule, such as the reaction with 4-(bromomethyl)pyridine (B1298872) to form methyl 2-((pyridin-4-ylmethyl)amino)nicotinate. vulcanchem.com Another example is the reaction with 4-chloromethyl pyridine in the presence of N-diisopropylethylamine in toluene. google.com Additionally, the chlorine atom in methyl 2-chloronicotinate can be displaced by an amine, such as 4-(aminomethyl)pyridine (B121137), to yield the corresponding substituted aminonicotinate. google.com

Halogenation and Nitration Studies

The pyridine ring of this compound can undergo electrophilic substitution reactions such as halogenation and nitration, although the amino group's directing effects and the pyridine nitrogen's deactivating effect must be considered. It has been noted that a bromine atom can be introduced at the 5-position of the pyridine ring under alkaline conditions. guidechem.com Similarly, nitration can also occur at the 5-position. guidechem.comchembk.com Furthermore, halogenation at the 3-position of related imidazo[1,2-a]pyridine-8-carboxylates, derived from this compound, has been achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). acs.org

Reduction of Ester Moieties

The ester functionality in this compound is a key site for chemical modification, particularly through reduction to the corresponding alcohol, (2-aminopyridin-3-yl)methanol. This transformation is a fundamental step in the synthesis of various pharmaceutical intermediates and other complex molecules.

Commonly employed reducing agents for the conversion of esters to alcohols include powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H). nih.govbeilstein-journals.org For instance, the ester group of this compound can be effectively reduced to a hydroxyl group using these types of reagents. researchgate.net The general mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester, followed by the departure of the methoxy (B1213986) group to yield an aldehyde intermediate. This intermediate is then rapidly reduced further to the primary alcohol.

The choice of reducing agent and reaction conditions can be tailored to achieve specific outcomes. While LiAlH₄ is a potent and often non-selective reducing agent, DIBAL-H can sometimes offer greater selectivity, particularly at low temperatures. beilstein-journals.org The reduction of the ester in this compound provides a valuable building block with a reactive hydroxyl group, opening avenues for further functionalization.

Table 1: Common Reducing Agents for Ester to Alcohol Transformation
Reducing AgentAbbreviationTypical SolventsKey Characteristics
Lithium Aluminum HydrideLiAlH₄Diethyl ether, Tetrahydrofuran (THF)Very powerful, reduces a wide range of functional groups.
Diisobutylaluminum HydrideDIBAL-HToluene, Dichloromethane (DCM), HexanePowerful but can be more selective than LiAlH₄, especially at low temperatures.
Sodium BorohydrideNaBH₄Methanol, EthanolGenerally less reactive towards esters but can be used under specific conditions.

Oxidation of Heteroaromatic Nitrogen

The pyridine nitrogen atom in this compound is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. The formation of this compound N-oxide can be achieved using various oxidizing agents. researchgate.net

Common reagents for the N-oxidation of pyridines include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a suitable catalyst. nih.gov The reaction involves the electrophilic attack of the oxidizing agent on the lone pair of electrons of the pyridine nitrogen.

The resulting N-oxide can then serve as a versatile intermediate. For example, pyridine N-oxides can undergo reactions with isocyanides to form 2-aminopyridines, demonstrating the utility of this transformation in diversifying the substitution pattern of the pyridine ring. nih.govnih.gov The oxidation of the heteroaromatic nitrogen is therefore a strategic step in modifying the core structure of this compound for the synthesis of novel derivatives.

Reactions with Isothiocyanates and Amines

The amino group of this compound is a nucleophilic center that readily participates in reactions with electrophiles like isothiocyanates. This reaction leads to the formation of thiourea (B124793) derivatives, which are an important class of compounds with a wide range of biological activities. mdpi.commdpi.com The general synthesis involves the addition of the amino group to the carbon-sulfur double bond of the isothiocyanate. mdpi.com

While direct reactions of this compound with isothiocyanates are feasible, the synthesis of the corresponding pyridyl isothiocyanate from the amine itself is also a valuable transformation. A one-pot method for the preparation of pyridyl isothiocyanates from aminopyridines has been developed, which involves the in-situ generation of a dithiocarbamate (B8719985) salt followed by desulfurization. dovepress.com However, for electron-deficient amines like methyl 6-aminonicotinate, harsher conditions involving a strong base like sodium hydride (NaH) are required to facilitate the initial reaction with carbon disulfide. dovepress.com

Furthermore, the amino group of this compound can react with other amines or their derivatives under specific conditions to form more complex structures. For instance, in the synthesis of the drug Apatinib, this compound is reacted with 4-(aminomethyl)pyridine in the presence of a base. nih.gov

Table 2: Synthesis of Thiourea Derivatives
ReactantsProduct TypeGeneral Method
This compound + IsothiocyanateN,N'-disubstituted thioureaNucleophilic addition of the amino group to the isothiocyanate. mdpi.com
This compound + Carbon Disulfide + AmineUnsymmetrical thioureaFormation of a dithiocarbamate intermediate followed by reaction with a second amine. google.com

Catalytic Approaches in this compound Synthesis and Derivatization

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis and derivatization of this compound are no exceptions, with organocatalysis, transition metal-catalysis, and condensation reactions playing crucial roles.

Organocatalysis in Asymmetric Transformations

Organocatalysis has emerged as a powerful tool for the construction of chiral molecules, avoiding the use of metal catalysts. nih.gov In the context of this compound and its derivatives, organocatalysis can be employed to introduce stereocenters with high enantioselectivity.

While specific examples for the direct asymmetric transformation of this compound are not extensively documented, the principles of organocatalysis can be applied to its derivatives. For instance, cinchona alkaloids and their derivatives are widely used as chiral catalysts in various asymmetric reactions, including Michael additions and aldol (B89426) reactions. nih.gov These catalysts can activate substrates through hydrogen bonding or by forming chiral intermediates. The enantioselective synthesis of complex heterocyclic systems, such as pyranopyrazoles and chromenes, has been achieved using organocatalysts, demonstrating the potential for creating chiral derivatives from precursors structurally related to this compound. nih.gov

The functionalization of the pyridine ring or the amino group of this compound could be directed by chiral organocatalysts to produce enantiomerically enriched products. For example, asymmetric Michael additions to α,β-unsaturated compounds derived from this compound could be catalyzed by chiral amines or thioureas.

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Derivatives of this compound are excellent substrates for various transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are particularly prominent in this area. For example, the amino group of this compound can be coupled with aryl or vinyl halides in Buchwald-Hartwig amination reactions to form N-aryl or N-vinyl derivatives. Furthermore, if the pyridine ring is halogenated, it can undergo Suzuki-Miyaura or Heck cross-coupling reactions to introduce new carbon substituents. These reactions are instrumental in building molecular complexity and are widely used in the synthesis of pharmaceuticals and other functional materials.

Other transition metals like copper and rhodium also catalyze a range of transformations that can be applied to this compound derivatives. For instance, copper-catalyzed amination reactions provide an alternative to palladium-based methods.

Table 3: Examples of Transition Metal-Catalyzed Reactions
Reaction TypeCatalyst (Example)SubstrateProduct
Suzuki-Miyaura CouplingPd(PPh₃)₄Halogenated this compound + Boronic acidAryl- or Vinyl-substituted this compound
Buchwald-Hartwig AminationPd₂(dba)₃ / XantphosThis compound + Aryl halideN-Aryl-2-aminonicotinate
Heck ReactionPd(OAc)₂Halogenated this compound + AlkeneAlkenyl-substituted this compound

Condensation Reactions

Condensation reactions are fundamental to the synthesis of the heterocyclic core of this compound and its subsequent elaboration into more complex structures. The initial synthesis of this compound itself often involves the esterification of 2-aminonicotinic acid, which can be considered a condensation reaction. nih.gov

More complex heterocyclic systems can be built from this compound through condensation reactions. For example, the reaction of 2-aminonicotinates with ureas or carbamates can lead to the formation of fused pyrimidine (B1678525) rings, such as pyrido[2,3-d]pyrimidines. These reactions typically proceed by heating the reactants, sometimes in the presence of a catalyst. The condensation of 2-aminopyridines with β-dicarbonyl compounds or their equivalents is a common strategy for the synthesis of imidazo[1,2-a]pyridines. This type of reaction involves the formation of an enamine intermediate followed by intramolecular cyclization and aromatization. The synthesis of 2-methyl nicotinate (B505614) derivatives has also been achieved through a condensation reaction involving β-aminocrotonic acid ester.

These condensation reactions provide a powerful and versatile platform for the construction of a wide variety of heterocyclic compounds starting from the readily available this compound scaffold.

Spectroscopic Characterization and Advanced Theoretical Investigations

Advanced Spectroscopic Analyses

A suite of spectroscopic methods has been employed to characterize Methyl 2-aminonicotinate, each providing unique insights into its molecular structure and electronic transitions.

Infrared (IR) spectroscopy confirms the presence of the key functional groups within the this compound molecule. The IR spectrum, typically recorded in a potassium bromide (KBr) matrix, displays characteristic absorption bands. Research has identified distinct peaks corresponding to the vibrations of its structural components. eg.net The N-H stretching vibrations of the primary amine group are observed as two distinct bands at approximately 3424.1 cm⁻¹ and 3319.2 cm⁻¹. eg.net The carbonyl (C=O) stretching vibration of the ester group gives rise to a strong absorption band around 1655.1 cm⁻¹. eg.net Additionally, bands appearing at 1618.5 cm⁻¹ and 1601.1 cm⁻¹ are attributed to the C=C stretching vibrations of the pyridine (B92270) ring and N-H bending vibrations. eg.net

Vibrational Mode Frequency (cm⁻¹) *
N-H Asymmetric Stretch3424.1
N-H Symmetric Stretch3319.2
C=O Stretch (Ester)1655.1
Aromatic C=C Stretch / N-H Bend1618.5
Aromatic C=C Stretch / N-H Bend1601.1
Data sourced from a study on pyridopyrimidine derivatives. eg.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of this compound.

¹H NMR: The proton NMR spectrum, typically run in a solvent like DMSO-d₆, shows characteristic chemical shifts. A singlet corresponding to the three protons of the methyl ester group (CH₃) appears at approximately 3.86 ppm. eg.net The protons on the pyridine ring appear in the aromatic region, with a doublet at 7.0 ppm (J = 7.01 Hz) and a doublet of doublets at 7.44 ppm (J = 7.45 Hz). eg.net A singlet at 8.69 ppm is also assigned to an aromatic proton. eg.net A broad singlet observed at a significantly downfield shift of 12.19 ppm corresponds to the two protons of the amino group (NH₂), indicating their involvement in hydrogen bonding. eg.net

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton. The methyl carbon of the ester group resonates at approximately 51.5 ppm. eg.net The carbon atoms of the pyridine ring show signals at 110.0, 111.6, 139.7, 155.4, and 158.0 ppm. eg.net The carbonyl carbon of the ester group is observed at a downfield chemical shift of 167.5 ppm. eg.net

¹H NMR (DMSO-d₆) *Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Assignment
H12.19broad singlet-NH₂
H8.69singlet-Ar-H
H7.44doublet of doublets7.45Ar-H
H7.00doublet7.01Ar-H
H3.86singlet-OCH₃
¹³C NMR (DMSO-d₆) *Chemical Shift (δ ppm) Assignment
C167.5C=O
C158.0Ar-C
C155.4Ar-C
C139.7Ar-C
C111.6Ar-C
C110.0Ar-C
C51.5OCH₃
Data sourced from a study on pyridopyrimidine derivatives. eg.net

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of this compound and confirm its elemental composition. Using techniques such as electron ionization (EI), the exact mass can be measured with high accuracy. For the molecular formula C₇H₈N₂O₂, the calculated monoisotopic mass is 152.058577502 Da. nih.gov Experimental findings from HRMS analysis show a found mass of 152.1525, which is in close agreement with the calculated value of 152.1530 for the protonated molecule, confirming the compound's identity. eg.net

Parameter Value Source
Molecular FormulaC₇H₈N₂O₂ eg.netnih.gov
Calculated Exact Mass152.058577502 Da nih.gov
Experimental Mass (EI)m/z 152.1525 eg.net

The photophysical behavior of this compound is significantly influenced by the surrounding environment, particularly solvent polarity and pH. chemotion.netacs.org Studies on its absorption and fluorescence characteristics have shown that the compound's spectral properties change based on the solvent used and the concentration of acid or base in the solution. chemotion.netacs.org

This behavior is attributed to the formation of different prototropic species in the ground and excited states: a neutral species, a monocation (formed by protonation of the pyridine ring nitrogen), and an anion (formed by deprotonation of the amino group). Each of these species exhibits distinct absorption and fluorescence spectra. The position of the emission maxima and the fluorescence intensity are sensitive to solvent polarity and hydrogen bonding capabilities of the solvent. chemotion.netacs.org

Interestingly, detailed photophysical studies have concluded that this compound does not undergo excited-state intramolecular proton transfer (ESIPT). acs.orgresearchgate.net This is in contrast to some of its structural derivatives where ESIPT is a prominent de-excitation pathway. researchgate.net The lack of ESIPT is a key feature of its photochemistry.

Quantum Chemical and Computational Studies

Theoretical investigations, particularly those employing Density Functional Theory, have been instrumental in complementing experimental findings and providing deeper insights into the electronic structure and properties of this compound.

Density Functional Theory (DFT) has been widely used to model the ground-state properties of molecules. epfl.ch For this compound, DFT calculations are employed to determine the optimized molecular geometry, including bond lengths and angles, in its electronic ground state. These theoretical calculations help in understanding the molecule's stable conformation. researchgate.net

Furthermore, DFT is used to calculate the electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in understanding the electronic transition characteristics and the chemical reactivity of the molecule. Computational studies have supported experimental observations, for instance, by providing a theoretical basis for the absence of excited-state intramolecular proton transfer (ESIPT) in this compound. acs.orgresearchgate.net By analyzing the electron density distribution in the ground state, DFT provides a foundational understanding of the molecule's spectroscopic behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for investigating the electronic excited state properties of molecules like this compound. mpg.deresearchgate.nettennessee.edu This method allows for the calculation of excitation energies, oscillator strengths, and the nature of electronic transitions, providing valuable insights into the photophysical behavior of the compound. scirp.orgscirp.org

TD-DFT calculations can elucidate the character of the lowest singlet excited state (S1) and other higher-energy excited states. nih.gov For molecules with functionalities similar to this compound, TD-DFT has been employed to study phenomena such as intramolecular charge transfer (ICT) and the influence of the solvent environment on excited state properties. nih.govnih.gov The accuracy of TD-DFT results can depend on the choice of the exchange-correlation functional and the basis set used in the calculations. researchgate.netnih.gov

For instance, in studies of related aromatic compounds, TD-DFT has been used to predict UV-Vis absorption spectra by calculating the vertical excitation energies and corresponding oscillator strengths. scirp.org These calculations help in assigning the observed experimental absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. The nature of these transitions is determined by analyzing the molecular orbitals involved. nih.gov

Furthermore, TD-DFT can be utilized to explore the potential energy surfaces of excited states, which is crucial for understanding photochemical reaction mechanisms. nih.gov The method can also be coupled with continuum solvation models to simulate the effect of different solvents on the excited state properties, offering a more realistic comparison with experimental data obtained in solution. researchgate.netnih.gov

Studies on Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. nih.gov This phenomenon often results in a large Stokes shift between the absorption and emission spectra, a characteristic feature of ESIPT-capable molecules. mdpi.com Molecules that can undergo ESIPT typically contain both a proton-donating and a proton-accepting group in close proximity, often linked by an intramolecular hydrogen bond. nih.gov

While this compound itself has not been reported to exhibit ESIPT, studies on its derivatives and related molecules provide insight into the structural requirements for this process. nih.gov For ESIPT to occur, the acidity of the proton donor and the basicity of the proton acceptor must increase significantly upon photoexcitation. nih.gov In a study comparing this compound (2-MAN) with a derivative, 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (AMPCE), it was found that 2-MAN does not undergo ESIPT. nih.gov The addition of functional groups in AMPCE was found to enhance the acidic and basic characters of the proton donor and acceptor sites, respectively, leading to a significant ESIPT emission. nih.gov

The ESIPT process is a four-level photochemical cycle involving the ground state enol (E), the excited state enol (E), the excited state keto-tautomer (K), and the ground state keto-tautomer (K). mdpi.com Upon excitation, the molecule transitions from E to E, followed by a rapid, often femtosecond-scale, proton transfer to form K. nih.gov The tautomer then fluoresces from the K* state, resulting in a large Stokes-shifted emission, or relaxes non-radiatively to the K state before returning to the ground E state. nih.govmdpi.com

Theoretical methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in studying ESIPT mechanisms. nih.gov These calculations can map the potential energy surfaces of the ground and excited states, elucidating the energy barriers and driving forces for the proton transfer reaction. nih.gov

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding the electronic properties and reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. researchgate.netresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to add electrons to a high-lying LUMO or remove electrons from a low-lying HOMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net The HOMO and LUMO energy levels and their gap can be calculated using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net

The analysis of the spatial distribution of the HOMO and LUMO provides information about the regions in the molecule that are most likely to be involved in chemical reactions. researchgate.net For instance, the HOMO is often localized on electron-rich parts of a molecule, while the LUMO is typically found on electron-deficient regions. malayajournal.org This information is valuable for predicting the sites of electrophilic and nucleophilic attack. malayajournal.org

In the context of this compound, HOMO-LUMO analysis can help in understanding its electronic transitions and potential reactivity. The electronic absorption properties are primarily determined by the transition of electrons from the HOMO to the LUMO upon photoexcitation. scirp.org

Table 1: Key Quantum Chemical Parameters Derived from HOMO and LUMO Energies

ParameterFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical stability and reactivity. researchgate.net
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. researchgate.net
Chemical Softness (S) 1 / (2η)Reciprocal of hardness, indicates polarizability. researchgate.net
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom to attract electrons. researchgate.net
Electrophilicity Index (ω) χ2 / (2η)Measures the electrophilic power of a molecule. researchgate.net

Potential Energy Surface Calculations

Potential Energy Surface (PES) calculations are a cornerstone of computational chemistry, providing a theoretical framework to understand and predict the behavior of chemical systems. libretexts.orgemory.edu A PES is a mathematical or graphical representation of the potential energy of a molecule as a function of its geometry. libretexts.org For a molecule with N atoms, the PES is a (3N-6) dimensional hypersurface (or 3N-5 for linear molecules). libretexts.org

The topography of the PES reveals crucial information about the stability of different molecular conformations and the pathways of chemical reactions. dtic.mil Minima on the PES correspond to stable or metastable structures (reactants, products, and intermediates), while saddle points represent transition states connecting these minima. libretexts.org The energy difference between a minimum and a connecting saddle point corresponds to the activation energy of the reaction. libretexts.org

Quantum mechanical methods are employed to calculate the energy of a molecule at various geometries to construct the PES. dtic.mil For understanding photochemical processes, such as those that could involve this compound, it is often necessary to calculate the PES of the electronic excited states in addition to the ground state. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating excited-state PESs. nih.gov

By mapping the excited-state PES, one can investigate the pathways of photochemical reactions, identify conical intersections (points where two electronic states become degenerate), and understand relaxation mechanisms from the excited state back to the ground state. nih.gov For example, in the study of excited-state intramolecular proton transfer (ESIPT), PES calculations can trace the energy profile along the proton transfer coordinate, confirming whether the process is favorable in the excited state. nih.gov

Molecular Dynamics Simulations for Mechanistic Insights

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, dynamics, and interactions within a molecule or between molecules over time. nih.govnih.gov

In the context of understanding reaction mechanisms and molecular behavior, MD simulations can be used to explore the potential energy surface and identify stable conformations, transition states, and reaction pathways. nih.gov For a molecule like this compound, MD simulations could be employed to study its conformational flexibility, solvent interactions, and the dynamics of any potential intramolecular interactions.

MD simulations require a force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. youtube.com The accuracy of the simulation is highly dependent on the quality of the force field. For more accurate descriptions of chemical reactions, quantum mechanics/molecular mechanics (QM/MM) methods can be used, where the reactive part of the system is treated with quantum mechanics and the rest of the system is treated with a classical force field.

These simulations can provide insights into:

Conformational Dynamics: How the different parts of the molecule move and interconvert between different shapes. nih.gov

Solvation: The structure and dynamics of solvent molecules around the solute and their influence on its behavior.

Binding Processes: The mechanism by which a ligand binds to a receptor, including the conformational changes that occur during the binding event. nih.gov

Reaction Mechanisms: By simulating the trajectory of a reaction, one can gain a deeper understanding of the step-by-step process. nih.gov

Theoretical Investigations of Coordination Chemistry and Magnetic Properties of Related Ligands

Theoretical investigations play a crucial role in understanding the coordination chemistry and magnetic properties of ligands related to this compound. Density Functional Theory (DFT) and advanced ab initio methods are frequently employed to elucidate the electronic structure and predict the magnetic behavior of metal complexes. researchgate.netacs.org

For instance, studies on coordination polymers involving aminonicotinate ligands have utilized theoretical calculations to understand their photoluminescence and magnetic properties. acs.orgugr.es These calculations can help in rationalizing the observed experimental data and in designing new materials with desired properties.

In the realm of magnetic properties, theoretical studies are essential for understanding phenomena like single-molecule magnet (SMM) behavior. researchgate.netacs.org SMMs are individual molecules that can exhibit slow magnetic relaxation, a property that makes them promising for applications in high-density data storage and quantum computing. acs.orgmdpi.com Theoretical calculations can determine the magnetic anisotropy of a metal complex, which is a key factor for SMM behavior. researchgate.netacs.org The sign and magnitude of the axial (D) and rhombic (E) zero-field splitting parameters, which quantify the magnetic anisotropy, can be calculated using methods like Complete Active Space Self-Consistent Field (CASSCF). researchgate.net

These theoretical approaches can provide detailed insights into:

The nature of the metal-ligand bonding.

The electronic structure of the metal center and its influence on the magnetic properties.

The exchange interactions between metal centers in polynuclear complexes.

The factors that govern the magnetic anisotropy of the complex.

By correlating the structural features of the coordination complexes with their electronic and magnetic properties, theoretical studies provide a powerful tool for the rational design of new functional materials based on ligands similar to this compound.

Applications As a Precursor in Complex Chemical Synthesis

Synthesis of Diverse Heterocyclic Compounds

The inherent reactivity of Methyl 2-aminonicotinate makes it an ideal substrate for cyclization reactions to form fused pyrimidine (B1678525) rings and other heterocyclic structures. The amino group can act as a nucleophile, while the ester group can either participate directly in cyclization or be readily converted into other functional groups to facilitate subsequent ring-closure reactions.

Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

The synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with a wide range of biological activities, can be efficiently achieved using precursors derived from 2-aminonicotinic acid, a close structural analog of this compound. One common strategy involves the initial conversion of the 2-amino-nicotinic acid moiety into a more reactive intermediate. For instance, 2-aminonicotinic acid can be treated with urea (B33335) to form the corresponding pyrido[2,3-d]pyrimidine-2,4-dione. semanticscholar.org This intermediate can then be further functionalized.

A general synthetic pathway to functionalized pyrido[2,3-d]pyrimidines is outlined below:

StepReactant 1Reactant 2Product
12-Aminonicotinic acidUreaPyrido[2,3-d]pyrimidine-2,4-dione
2Pyrido[2,3-d]pyrimidine-2,4-dionePOCl₃2,4-Dichloropyrido[2,3-d]pyrimidine
32,4-Dichloropyrido[2,3-d]pyrimidineAmineSubstituted aminopyrido[2,3-d]pyrimidine

This multi-step process allows for the introduction of various substituents onto the pyrido[2,3-d]pyrimidine core, leading to a diverse library of compounds for biological screening. semanticscholar.org The initial cyclization with urea forms the fundamental heterocyclic system, which is then activated by chlorination with phosphorus oxychloride. Subsequent nucleophilic substitution with a variety of amines allows for the introduction of different side chains, which has been shown to be crucial for their biological activity. semanticscholar.org

Quinazolinone and Quinazoline (B50416) Thione Derivatives

While direct synthesis from this compound is not explicitly detailed in the provided search results, analogous reactions with similar substrates strongly suggest its utility in preparing quinazolinone and quinazoline thione derivatives. For example, the synthesis of quinazolinones has been successfully achieved starting from methyl 2-aminobenzoate. researchgate.net This reaction involves the condensation of the amino ester with other reagents to build the fused pyrimidine ring. Given the structural similarity, this compound is expected to undergo similar transformations to yield pyridopyrimidinones, which are aza-analogs of quinazolinones.

Furthermore, the synthesis of the corresponding thione derivatives is a common transformation. The reaction of 2-thioxo-pyrido[2,3-d]pyrimidinone with various reagents highlights the reactivity of this scaffold. For instance, aminomethylation with formaldehyde (B43269) and primary aromatic amines leads to the formation of pyrido[2′,3′:4,5]pyrimido[2,1-b] semanticscholar.orgresearchgate.netnih.govthiadiazinones. nih.gov Michael addition reactions with activated double bonds have also been employed to generate further derivatives. nih.gov

A plausible reaction scheme for the synthesis of quinazoline thione analogs from this compound would involve an initial reaction with a thiocarbonyl source, such as thiourea (B124793) or an isothiocyanate, followed by cyclization.

Imidazo[1,2-a]pyridine (B132010) Systems

The synthesis of imidazo[1,2-a]pyridines is a well-established area of heterocyclic chemistry, with numerous methods available. A common and effective approach involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone. This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by an intramolecular cyclization and dehydration.

Given that this compound is a substituted 2-aminopyridine, it is a prime candidate for this transformation. The reaction would lead to the formation of a methyl imidazo[1,2-a]pyridine-7-carboxylate derivative. The general reaction is as follows:

Reactant 1Reactant 2Product
This compoundα-Haloketone (e.g., Bromoacetophenone)Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate

The ester group at the 7-position of the resulting imidazo[1,2-a]pyridine offers a handle for further functionalization, allowing for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Nucleoside Analog Synthesis

The synthesis of nucleoside analogs is a critical area of research, particularly in the development of antiviral and anticancer agents. These molecules typically consist of a heterocyclic base attached to a sugar moiety. While the direct use of this compound in the synthesis of a complete nucleoside analog is not explicitly described in the provided search results, its derivatives, such as the pyrido[2,3-d]pyrimidine core, are key components of many biologically active nucleoside-like structures.

The general strategy for nucleoside synthesis involves the coupling of a protected sugar derivative with a heterocyclic base. The pyrido[2,3-d]pyrimidine scaffold, accessible from this compound precursors, can serve as the heterocyclic component in such syntheses.

Pyrazolopyrimidine Derivatives

The synthesis of pyrazolopyrimidines, another important class of fused heterocycles, can be achieved from precursors structurally related to this compound. A common method involves the reaction of a hydrazine (B178648) derivative with a β-ketoester or a similar 1,3-dicarbonyl compound to form a pyrazole (B372694) ring, which is then followed by the construction of the fused pyrimidine ring.

Starting from a derivative of this compound, one could envision a strategy where the amino group is first converted to a hydrazine. This hydrazine derivative could then be reacted with a suitable three-carbon synthon to construct the pyrazole ring, followed by intramolecular cyclization involving the ester group to form the pyrimidine ring. For instance, the reaction of an aminopyrazole with various reagents can lead to the formation of pyrazolopyrimidine derivatives. nanobioletters.com

Pyrimidine Recyclization Methodologies

Pyrimidine recyclization strategies offer a powerful tool for the diversification of heterocyclic scaffolds. These methods typically involve the opening of a pyrimidine ring followed by a subsequent recyclization with a different reagent to generate a new heterocyclic system. While direct examples involving this compound are not provided, the concept can be applied to its derivatives. For instance, a deconstruction-reconstruction strategy for pyrimidine diversification has been reported, where a pyrimidine ring is opened to form an intermediate that can then be recyclized to form a variety of other heterocycles, including different pyrimidines and azoles. nih.gov This approach could potentially be applied to pyrido[2,3-d]pyrimidines derived from this compound, allowing for the synthesis of a diverse range of related heterocyclic structures.

Role in Pharmaceutical Intermediate Synthesis

This compound and its closely related aminonicotinate derivatives are instrumental in the synthesis of a range of pharmaceutical intermediates, contributing to the development of treatments for various diseases, from cancer to cardiovascular conditions.

Precursor for Poly(ADP-ribose)polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for cellular processes such as DNA repair, and their inhibition has emerged as a key strategy in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms. cancerresearchuk.org PARP inhibitors function by competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). frontiersin.orgnih.gov The structural core of many PARP inhibitors mimics the nicotinamide moiety of NAD+. nih.govresearchgate.net

While direct synthesis pathways for PARP inhibitors starting from this compound are not extensively detailed in readily available literature, the aminonicotinamide scaffold, which can be derived from this compound, is a key component in the design of these inhibitors. The synthesis of novel dual-target inhibitors of PARP and Epidermal Growth Factor Receptor (EGFR) has been explored, showcasing the versatility of pyridine-based carboxamides in creating potent anti-tumor agents. nih.govnih.gov The general strategy often involves the amidation of the nicotinic acid derivative followed by further functionalization to achieve the desired inhibitory activity.

Building Block for Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. lbl.govresearchgate.net Inhibitors of these enzymes have therapeutic applications in a wide range of conditions, including cardiovascular diseases, inflammatory disorders, and erectile dysfunction. lbl.govresearchgate.net

The synthesis of PDE inhibitors often involves the construction of heterocyclic scaffolds that can mimic the purine (B94841) ring of the natural substrates. nih.gov Pyridopyrazinone scaffolds, for instance, have been investigated as potent PDE5 inhibitors. mdpi.com The aminopyridine carboxamide moiety, derivable from this compound, is a key structural element in the design of various enzyme inhibitors. nih.govmdpi.com While specific examples detailing the direct use of this compound in the synthesis of marketed PDE inhibitors are not prevalent, its structural motif is a recognized building block in the medicinal chemistry exploration for new and selective PDE inhibitors. nih.gov

Intermediate in Apatinib Synthesis

Apatinib is a tyrosine kinase inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR2), playing a crucial role in inhibiting tumor angiogenesis. google.com The synthesis of Apatinib provides a direct and well-documented example of the application of this compound as a key intermediate.

A patented method for the preparation of Apatinib involves the use of a methyl 2-[(pyridin-4-ylmethyl)amino]nicotinate intermediate. google.com This intermediate is synthesized from methyl 2-chloronicotinate, which is a derivative of this compound. The process involves the reaction of methyl 2-chloronicotinate with 4-(aminomethyl)pyridine (B121137). The resulting intermediate is then amidated with 1-(4-aminophenyl)-1-cyanocyclopentane to yield Apatinib. google.com

Table 1: Synthesis of Apatinib Intermediate

Reactant 1Reactant 2ProductYieldPurity
Methyl 2-chloronicotinate4-(aminomethyl)pyridineMethyl 2-[(pyridin-4-ylmethyl)amino]nicotinate94.2%99.1%

Data sourced from patent CN108467360B google.com

Components for Vasodilators and Skin Redness Agents

Nicotinic acid and its derivatives are well-known for their vasodilatory properties, which lead to flushing or reddening of the skin (erythema). nih.govresearchgate.net This effect is mediated by the release of prostaglandins, which cause the dilation of blood vessels. arvojournals.org Methyl nicotinate (B505614), a closely related compound to this compound, is used in topical preparations to induce localized vasodilation and is a tool for assessing microvascular reactivity. nih.govnih.gov

These properties make nicotinic acid derivatives useful components in formulations for improving blood flow and in studies of anti-inflammatory agents. nih.govdrugbank.com The topical application of methyl nicotinate can produce a controlled and reproducible erythema, which can be used to evaluate the efficacy of anti-inflammatory drugs. nih.govresearchgate.net Given the structural similarity, this compound is a candidate for similar applications, potentially with modulated activity due to the presence of the amino group.

Synthesis of Glucokinase Activators (Related Aminonicotinates)

Glucokinase (GK) is a key enzyme in glucose metabolism, and its activation is a therapeutic strategy for the treatment of type 2 diabetes. nih.govnih.gov The development of small molecule glucokinase activators (GKAs) has been an active area of research.

While a direct synthetic route from this compound to a specific GKA is not prominently featured in the reviewed literature, the synthesis of novel GKAs often involves pyridine-based scaffolds. nih.gov The design of these activators is guided by structure-based drug design (SBDD) to achieve potent activation of the enzyme. nih.gov The aminonicotinate framework provides a versatile platform for the synthesis of libraries of compounds for screening as potential glucokinase activators.

Use in Histone Deacetylase 3 (HDAC3) Selective Inhibitor Synthesis (Related Aminonicotinates)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. researchgate.netuni-bonn.de The inhibition of specific HDAC isoforms is a promising approach for the treatment of various diseases, including cancer and inflammatory conditions. mdpi.com HDAC3 has been identified as a particularly important target. mdpi.com

The synthesis of selective HDAC3 inhibitors has been a focus of medicinal chemistry efforts. nih.gov Compounds containing an o-aminoanilide or related aminopyridine scaffolds have shown promise as selective HDAC3 inhibitors. mdpi.com Although a direct synthesis starting from this compound is not explicitly described in the provided search results, the aminonicotinate moiety represents a key structural feature in the design of these inhibitors. The synthesis of new HDAC inhibitors often involves the use of amine-containing building blocks to construct the final molecule. researchgate.netresearchgate.net

Biological and Pharmaceutical Research of Derived Compounds

Enzyme Inhibition and Modulatory Studies

While the core structure of Methyl 2-aminonicotinate presents a versatile scaffold for the synthesis of various heterocyclic compounds, a comprehensive review of available scientific literature indicates that specific research into its derivatives as inhibitors of PARP, PDE7, Biotin (B1667282) Carboxylase, and Protein Kinases is not extensively documented.

PARP Inhibition Mechanisms

Poly(ADP-ribose) polymerases (PARPs) are crucial enzymes in DNA repair, and their inhibition is a key strategy in cancer therapy. The mechanism of PARP inhibitors often involves competing with NAD+ at the catalytic site, leading to the trapping of PARP on DNA and ultimately cell death in cancer cells with deficient DNA repair pathways. nih.govresearchgate.net Despite the therapeutic importance of PARP inhibitors, a detailed investigation into derivatives of this compound as PARP inhibitors, including their specific mechanisms of action and inhibitory concentrations (IC50), is not prominently featured in the current body of scientific literature.

PDE7 Inhibition Potency and Selectivity

Biotin Carboxylase Inhibition

Biotin carboxylase is an essential enzyme in fatty acid biosynthesis in bacteria, making it an attractive target for the development of novel antibacterial agents. mdpi.comnih.govlsu.edu The inhibition of this enzyme disrupts the production of essential fatty acids, leading to bacterial cell death. While various chemical scaffolds have been investigated as biotin carboxylase inhibitors, to date, there is no specific mention in the scientific literature of derivatives of this compound being designed or evaluated for this purpose.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cell signaling and are prominent targets in cancer therapy. researchgate.netnih.govresearchgate.net The development of small molecule inhibitors that target specific protein kinases has revolutionized the treatment of various cancers. Although the pyridopyrimidine scaffold, which can be theoretically derived from 2-aminonicotinates, has been explored for protein kinase inhibition, direct studies originating from this compound for the synthesis and evaluation of protein kinase inhibitors are not extensively reported.

Antimicrobial and Antifungal Activity Investigations

Research into the antimicrobial properties of compounds structurally related to this compound has yielded more definitive findings, particularly in the context of drug-resistant bacteria.

Antibacterial Efficacy Against Drug-Resistant Strains

The emergence of multidrug-resistant (MDR) bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antibacterial agents. Derivatives of 2-aminopyridine (B139424), a class of compounds to which this compound belongs, have been synthesized and evaluated for their antibacterial activity against such resistant strains.

In one study, a series of N-acylated 2-aminopyridine derivatives were synthesized and tested against various bacterial strains. The results indicated that some of these compounds exhibited significant activity against Gram-positive bacteria, including strains of S. aureus and B. subtilis. For instance, a derivative featuring a cyclohexylamine (B46788) moiety demonstrated notable antibacterial potency. nih.gov The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The table below summarizes the antibacterial activity of a representative 2-aminopyridine derivative against selected bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
2-amino-3-cyano-4-phenyl-6-(cyclohexylamino)pyridineStaphylococcus aureus0.039
Bacillus subtilis0.039
Escherichia coli> 100
Pseudomonas aeruginosa> 100

Data derived from studies on 2-aminopyridine derivatives. nih.gov

These findings suggest that the 2-aminopyridine scaffold is a promising starting point for the development of new antibacterial agents to combat drug-resistant infections. The observed activity against Gram-positive bacteria, coupled with a lack of efficacy against Gram-negative strains, suggests a specific mode of action that warrants further investigation.

Discovery and Characterization of Novel Fungicides (e.g., Aminopyrifen)

The search for new fungicides with novel modes of action is crucial for sustainable crop protection, especially as plant pathogens develop resistance to existing treatments. nih.gov Through dedicated screening programs, a novel 2-aminonicotinate derivative was identified as a potent active compound against gray mold and powdery mildew. nih.gov Subsequent optimization of this lead compound resulted in the selection of aminopyrifen (B605478), identified as (4-phenoxy)phenylmethyl 2-amino-6-methylpyridine-3-carboxylate, a novel fungicide with a unique 2-aminonicotinate chemical structure. nih.govchemicalbook.com

Aminopyrifen has demonstrated high antifungal activity against a broad spectrum of plant pathogenic fungi, particularly those belonging to the Ascomycetes and their related anamorphic fungi. nih.govnih.gov Laboratory and greenhouse evaluations have confirmed its efficacy. In in vitro tests on potato dextrose agar (B569324) medium, aminopyrifen showed high activity against various pathogens with EC₅₀ values (the concentration required to inhibit growth by 50%) ranging from 0.0039 to 0.23 mg/L. nih.govnih.gov

Key pathogens sensitive to aminopyrifen include:

Botrytis cinerea (gray mold) chemicalbook.com

Colletotrichum acutatum chemicalbook.com

Fusarium oxysporum chemicalbook.com

Sclerotinia sclerotiorum chemicalbook.com

Venturia inaequalis chemicalbook.com

Pyricularia oryzae (rice blast) chemicalbook.commedkoo.com

In greenhouse trials on potted plants, aminopyrifen was effective against cucumber powdery mildew (Podosphaera xanthii), wheat powdery mildew (Blumeria graminis f. sp. tritici), and wheat rust (Puccinia recondita), with EC₅₀ values in the range of 4.3 to 12 mg/L. nih.gov It also showed high preventive efficacy and translaminar action, meaning it can move from the upper to the lower side of a leaf, which contributes to more effective disease control in the field. nih.govjst.go.jp Field trials demonstrated that aminopyrifen at a concentration of 150 mg/L effectively controlled gray mold and powdery mildew. nih.govnih.gov

Table 1: In Vitro Antifungal Spectrum of Aminopyrifen

Pathogen Disease EC₅₀ (mg/L)
Botrytis cinerea Gray Mold 0.0039 - 0.23
Colletotrichum acutatum Anthracnose 0.0039 - 0.23
Fusarium oxysporum Fusarium Wilt 0.0039 - 0.23
Sclerotinia sclerotiorum White Mold 0.0039 - 0.23
Rhizoctonia solani Rhizoctonia diseases 0.029
Pyricularia oryzae Rice Blast 1.2

Modes of Action of Antifungal Agents (e.g., Germ-Tube Elongation Inhibition)

Aminopyrifen possesses a mode of action that is distinct from many conventional fungicides. chemicalbook.com Research indicates that it functions as an inhibitor of the GWT-1 protein, an acyltransferase involved in the early stages of the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway in fungi. chemicalbook.cominvivochem.com GPI-anchored proteins are vital for the integrity of the fungal cell wall. chemicalbook.com By blocking the GWT-1 protein, aminopyrifen disrupts the biosynthesis of these essential proteins, leading to a perturbation of cell wall-related processes and mycelial growth. chemicalbook.cominvivochem.com

A significant and characteristic effect of this mode of action is the strong inhibition of germ-tube elongation in fungal spores. nih.govnih.gov Studies on Botrytis cinerea, a highly sensitive pathogen, have provided a clear illustration of this process. While aminopyrifen has little to no effect on the initial spore germination, it potently inhibits the subsequent elongation of the germ tube at very low concentrations. nih.gov The 50% effective concentration (EC₅₀) for inhibiting germ-tube elongation in B. cinerea was found to be 0.035 mg/L. nih.gov At a concentration of 0.1 mg/L, aminopyrifen strongly inhibits this developmental stage. nih.govresearchgate.net This inhibition is accompanied by a unique morphological change, where the germ tubes develop a swollen or abnormal shape, which prevents the pathogen from successfully invading plant tissue. nih.gov This specific disruption of the infection process highlights the novel mechanism of aminopyrifen. nih.gov

Cross-Resistance Studies in Microbial Pathogens

A critical aspect of a new fungicide's utility is its effectiveness against pathogen strains that have already developed resistance to existing fungicides. Cross-resistance studies are therefore essential. Aminopyrifen has been shown to have a significant advantage in this regard, as it does not exhibit cross-resistance to a wide range of commercial fungicides with different modes of action. nih.govjst.go.jp

This lack of cross-resistance suggests that aminopyrifen's unique mode of action, targeting the GWT-1 protein, is not compromised by the resistance mechanisms that pathogens have developed against other fungicide classes. invivochem.com Studies have specifically demonstrated that aminopyrifen remains highly effective against strains of Botrytis cinerea that are resistant to several major classes of fungicides. nih.govinvivochem.com

These classes include:

Benzimidazoles (e.g., benomyl) nih.govinvivochem.com

N-phenylcarbamates (e.g., diethofencarb) nih.govinvivochem.com

Dicarboximides (e.g., procymidone) nih.govinvivochem.com

Quinone outside inhibitors (QoI) (e.g., azoxystrobin) nih.govinvivochem.com

Succinate (B1194679) dehydrogenase inhibitors (SDHI) (e.g., boscalid) nih.govinvivochem.com

For instance, certain strains of B. cinerea resistant to multiple conventional fungicides were tested, and aminopyrifen demonstrated high activity against all of them, with EC₅₀ values ranging from 0.43 to 0.83 mg/L. nih.gov This profile makes aminopyrifen a valuable tool for resistance management programs, as it can be used to control pathogen populations that are no longer susceptible to other treatments. nih.gov

Table 2: Efficacy of Aminopyrifen against Fungicide-Resistant B. cinerea Strains

Fungicide Class Example Compound Cross-Resistance with Aminopyrifen
Benzimidazole Benomyl No
N-phenylcarbamate Diethofencarb No
Dicarboximide Procymidone No
QoI Azoxystrobin No
SDHI Boscalid No

Applications as Biochemical Reagents in Life Science Research

Beyond the development of direct derivatives for agricultural use, the core chemical structure of this compound serves as a valuable building block in life science research. It is classified as a biochemical reagent that can be used as a biological material or organic compound for various research purposes. medchemexpress.com

Its primary applications in this context include:

Intermediate in Synthesis: this compound is a key intermediate in the synthesis of more complex, bioactive molecules for both pharmaceutical and agrochemical research. chemimpex.com Its structure allows for chemical modifications that can lead to the development of novel compounds with desired biological activities. chemimpex.com

Pharmaceutical Research: The compound is utilized in the development of new pharmaceutical agents. Researchers have employed it as a starting material in the synthesis of molecules targeting a range of conditions, including anti-inflammatory and anti-cancer agents. chemimpex.com

Agrochemical Development: In agricultural chemistry, this compound is explored for its potential in creating new agrochemicals, such as pesticides and herbicides, contributing to the innovation of crop protection solutions. chemimpex.com

As a commercially available specialty chemical, it provides a foundational scaffold for medicinal and agricultural chemists to build upon in the discovery of new lead compounds. chemimpex.comscbt.com

Advanced Research Perspectives and Future Directions

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation

The future development of molecules derived from methyl 2-aminonicotinate hinges on a deep understanding of their Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). SAR studies investigate how modifications to the molecular structure of a compound affect its biological activity, while SPR studies correlate structure with physical or chemical properties. For derivatives of this compound, this involves systematically altering the core scaffold and analyzing the resulting impact on function.

Key research efforts are directed at understanding how different substituents on the pyridine (B92270) ring, the amino group, and the ester moiety influence biological interactions. For example, studies on related 6-substituted nicotine (B1678760) analogs have shown that both the lipophilicity (π) and the steric volume of substituents are critical in modulating affinity for nicotinic acetylcholinergic receptors (nAChRs) researchgate.net. Similarly, for aminonicotinate derivatives, modifying these parameters is expected to be crucial for optimizing interactions with specific biological targets.

A comprehensive 3D-Quantitative Structure-Activity Relationship (3D-QSAR) study on 6-aminonicotinate-based compounds, isomers of 2-aminonicotinates, identified key structural features for potent P2Y12 receptor antagonists, which are important for anti-platelet therapies nih.gov. The study highlighted that hydrophobic and hydrogen bond interactions are vital for high-affinity binding nih.gov. Future research on this compound derivatives will likely employ similar computational QSAR models to predict the activity of novel compounds before synthesis, thereby accelerating the discovery process.

Table 1: Key Physicochemical Descriptors for SAR/SPR Studies of Aminonicotinate Scaffolds This table is generated based on principles from related heterocyclic chemistry research and illustrates potential areas of focus for this compound.

DescriptorStructural Modification on this compoundPotential Impact
Electronic Effects (σ) Adding electron-donating or electron-withdrawing groups to the pyridine ring.Modulates the pKa of the pyridine nitrogen and amino group, affecting binding interactions and solubility.
Lipophilicity (π) Introducing alkyl or halogen substituents on the ring or N-alkylation of the amino group.Influences membrane permeability, metabolic stability, and hydrophobic interactions with target proteins researchgate.net.
Steric Factors (Volume) Varying the size of substituents on the pyridine ring or functional groups.Determines the fit within a target's binding pocket; larger groups can decrease affinity due to steric hindrance researchgate.net.
Hydrogen Bonding Modifying the amino and ester groups to act as H-bond donors or acceptors.Crucial for target recognition and binding affinity, defining the specificity of interaction nih.gov.

In-Depth Mechanistic Studies of Novel Reactions

While this compound is used in various synthetic reactions, detailed mechanistic studies of its novel transformations are a key area for future research. The compound's bifunctional nature, with a nucleophilic amino group ortho to an electrophilic ester, allows for unique intramolecular and intermolecular reactions, particularly cyclizations to form fused heterocyclic systems.

Future work will likely involve a combination of experimental kinetics and computational chemistry to elucidate the reaction pathways, transition states, and intermediates. For instance, the synthesis of pyrido[2,3-d]pyrimidines from this compound is a valuable transformation. In-depth mechanistic studies, likely employing Density Functional Theory (DFT) calculations, could map the energy landscape of the reaction, identify the rate-determining step, and explain observed regioselectivity. Such computational approaches have been successfully used to understand the mechanisms of other complex organic reactions, including gas-phase eliminations and photocyclizations mdpi.comrsc.orgresearchgate.net.

Understanding these mechanisms is not purely academic; it allows for the rational optimization of reaction conditions to improve yields, reduce byproducts, and expand the scope of the reaction to create more complex and diverse molecular architectures.

Development of Green Chemistry Approaches for Synthesis

Traditional synthetic routes for this compound and its precursors often rely on conventional heating and petroleum-based solvents like DMF (dimethylformamide), which pose environmental and safety concerns prepchem.com. A significant future direction is the development of sustainable, green chemistry approaches for its synthesis.

Microwave-assisted organic synthesis (MAOS) represents a promising alternative. Research has already demonstrated that the synthesis of the precursor, 2-aminonicotinic acid, can be achieved with high yields using microwave irradiation in water, eliminating the need for organic solvents researchgate.net. Microwave heating offers rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often leads to higher product purity anton-paar.comyoutube.comyoutube.com.

Future research will focus on extending these principles to the esterification step and subsequent derivatization reactions. The exploration of solvent-free reaction conditions, the use of biodegradable solvents, and the development of catalytic processes that minimize waste are all critical goals. Biocatalysis, using enzymes to perform chemical transformations, is another frontier that could offer highly selective and environmentally benign synthetic routes.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

ParameterConventional Method (e.g., Reflux in DMF) prepchem.comGreen Approach (e.g., Microwave in Water) researchgate.net
Solvent High-boiling organic solvents (e.g., DMF)Water, or solvent-free conditions
Heating External heating (oil bath), slow, inefficient energy transferMicrowave irradiation, rapid, direct molecular heating
Reaction Time Hours to daysMinutes to a few hours
Energy Consumption HighLow
Waste Generation Significant solvent and byproduct wasteMinimal
Safety Flammable, toxic solventsSafer, non-toxic reagents

Exploration of New Therapeutic Areas for Derivatives

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a basis for developing ligands for multiple biological targets. While its use as an intermediate for vasodilators is known, advanced research is uncovering the potential of its derivatives in several new therapeutic areas, particularly in oncology, cardiovascular disease, and inflammation.

Oncology: Derivatives of the closely related pyridine and pyrimidine (B1678525) scaffolds have shown significant potential as protein kinase inhibitors nih.govmdpi.com. Recent studies have identified pyridine derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including mutant forms that confer resistance to existing cancer therapies nih.govnih.govtandfonline.com. Furthermore, novel nicotinic acid derivatives have been developed as selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis nih.gov. The this compound core can be used to design new molecules targeting these and other kinases, such as Src family kinases, which are crucial in cancer progression dntb.gov.ua.

Cardiovascular Disease: Building on the known vasodilator properties of nicotinates, new research has focused on more specific targets. A comprehensive modeling study on 6-aminonicotinate derivatives revealed their potential as P2Y12 receptor antagonists nih.gov. The P2Y12 receptor is a critical target for antiplatelet drugs used to prevent heart attacks and strokes. This suggests that derivatives of this compound could be rationally designed to achieve high potency and selectivity for this receptor.

Inflammation: Nicotinic acid derivatives have also been synthesized and evaluated as potential anti-inflammatory agents nih.govresearchgate.net. Studies have shown that certain derivatives can effectively inhibit the production of inflammatory mediators like nitric oxide, TNF-α, and IL-6, with some compounds showing efficacy comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) nih.gov.

Expansion into Agri-Chemical and Material Science Applications

Beyond medicine, the structural features of this compound make it an attractive platform for developing new agrochemicals and materials.

Agri-Chemicals: The pyridine ring is a common feature in many commercial pesticides. Research into related pyridine and pyrimidine structures has demonstrated their potential as both herbicides and fungicides.

Herbicides: Pyridine-containing compounds have been shown to exhibit herbicidal activity by inhibiting essential plant enzymes like protoporphyrinogen (B1215707) IX oxidase (PPO) mdpi.comnih.gov. Future research could involve synthesizing derivatives of this compound to discover novel herbicides with new modes of action or improved selectivity.

Fungicides: Pyridine carboxamides are a known class of fungicides that act by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH) in pathogenic fungi nih.gov. Myricetin derivatives incorporating amide structures have also shown potent antifungal activity by targeting SDH mdpi.com. The this compound structure is an ideal starting point for creating novel amide derivatives to be screened for antifungal properties against major plant pathogens.

Material Science: This remains a largely unexplored frontier for this compound. The molecule's combination of a rigid aromatic ring, a reactive amino group, and an ester functionality suggests potential applications as a monomer for high-performance polymers. For example, it could be used in the synthesis of novel polyamides or polyimides with enhanced thermal stability and specific mechanical properties. Additionally, the pyridine nitrogen and amino group can act as ligands, coordinating with metal ions. This opens up the possibility of using it as a building block for creating metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or sensing.

Predictive Modeling and Data-Driven Chemical Research

The design and discovery of new molecules based on the this compound scaffold can be significantly accelerated by leveraging computational tools and predictive modeling. These in silico methods allow researchers to evaluate the potential of virtual compounds before committing to their synthesis, saving time and resources.

Molecular Docking and Dynamics: For therapeutic and agrochemical applications, molecular docking is used to predict how a derivative will bind to a specific target protein, such as a kinase, receptor, or enzyme dovepress.comnih.govmdpi.com. For instance, docking studies have been used to rationalize the binding modes of pyridine derivatives in the EGFR kinase domain and to guide the design of new inhibitors nih.govtandfonline.comresearchgate.net. Following docking, molecular dynamics (MD) simulations can be used to validate the stability of the ligand-protein complex over time, providing deeper insight into the binding interactions nih.gov.

In Silico ADME/Tox Prediction: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) or unforeseen toxicity. Predictive models can now estimate these ADME/Tox properties from a molecule's structure alone nih.govnih.govtandfonline.comresearchgate.net. By applying these models early in the design phase, researchers can prioritize compounds that are more likely to be well-absorbed, metabolically stable, and non-toxic.

Quantitative Structure-Activity Relationship (QSAR): As discussed in section 6.1, QSAR models provide mathematical correlations between chemical structure and biological activity. By building robust QSAR models from a series of synthesized and tested aminonicotinate derivatives, researchers can predict the activity of new, unsynthesized analogs and identify the key structural features that drive potency and selectivity researchgate.netnih.gov.

Table 3: Application of Predictive Modeling in this compound Research

Modeling TechniqueApplicationResearch Goal
3D-QSAR Correlate 3D structural features with biological activity.Guide the design of more potent derivatives by identifying favorable and unfavorable steric and electrostatic regions nih.gov.
Molecular Docking Predict the binding pose and affinity of a ligand to a biological target.Identify potential therapeutic or agrochemical targets; prioritize compounds for synthesis nih.govresearchgate.net.
Molecular Dynamics (MD) Simulate the movement and interaction of the ligand-protein complex over time.Assess the stability of the predicted binding mode and refine understanding of key interactions nih.gov.
ADME/Tox Prediction Estimate pharmacokinetic properties and potential toxicity from chemical structure.Filter out compounds with poor drug-like properties early in the discovery process nih.govnih.gov.
DFT Calculations Model electronic structure and reaction pathways.Elucidate reaction mechanisms and predict chemical reactivity mdpi.comnih.gov.

Q & A

Basic: What are the standard protocols for synthesizing Methyl 2-aminonicotinate, and how should experimental reproducibility be ensured?

Answer:
Synthesis typically involves nucleophilic substitution or esterification of 2-aminonicotinic acid with methanol under acidic catalysis. Key steps include:

  • Reagent Purity : Use anhydrous methanol and catalytic sulfuric acid to minimize side reactions .
  • Characterization : Confirm product identity via 1^1H/13^13C NMR, FT-IR, and HPLC (≥97% purity) .
  • Reproducibility : Document reaction conditions (temperature, solvent ratios, catalyst loading) in detail, adhering to guidelines for experimental transparency .
    Example Workflow :

Dissolve 2-aminonicotinic acid (1 eq) in methanol.

Add H2_2SO4_4 (0.1 eq), reflux at 65°C for 12 hr.

Isolate via vacuum filtration, purify by recrystallization.

Basic: What key physicochemical properties of this compound are critical for experimental design?

Answer:

PropertyValue/DescriptionRelevanceSource
Molecular Weight152.15 g/molStoichiometric calculations
Melting Point84–86°CPurity assessment, storage conditions
SolubilityDMSO > Methanol > WaterSolvent selection for reactions
StabilityHygroscopicStorage in desiccators under N2_2

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:
Discrepancies often arise from variability in assay conditions or compound purity. Mitigation strategies include:

  • Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., IC50_{50} references) .
  • Meta-Analysis : Systematically compare studies using PRISMA guidelines to identify confounding variables (e.g., solvent effects, incubation time) .
  • Statistical Rigor : Report mean ± SD with p-values <0.05, justifying sample sizes via power analysis .

Advanced: What methodological frameworks optimize synthetic yield while minimizing byproducts in this compound production?

Answer:
Apply Design of Experiments (DoE) to evaluate variables:

  • Critical Factors : Catalyst type (e.g., H2_2SO4_4 vs. HCl), temperature, and reaction time .
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 72°C, 10 hr, 0.15 eq H2_2SO4_4) .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting material) and refine purification steps .

Advanced: How should researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

Answer:

  • Validation Techniques : Cross-check DFT-calculated reaction pathways with kinetic studies (e.g., Arrhenius plots) .
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental measurements (e.g., calorimetry) .
  • Collaborative Workflows : Integrate synthetic chemistry with computational modeling teams to refine predictive algorithms .

Basic: What are the best practices for characterizing this compound’s purity and structural integrity?

Answer:

  • Spectroscopic Validation :
    • NMR : Compare chemical shifts with literature (e.g., δ 8.3 ppm for pyridinic protons) .
    • Mass Spec : Confirm molecular ion peak at m/z 152.15 .
  • Chromatography : Use HPLC with a C18 column (retention time ~5.2 min, 90:10 H2_2O:MeOH) .

Advanced: How can researchers mitigate decomposition risks during long-term storage of this compound?

Answer:

  • Storage Conditions : Argon atmosphere, –20°C in amber vials to prevent photodegradation .
  • Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks .
  • Formulation Additives : Add stabilizers like BHT (0.01% w/w) for oxidation-prone batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.